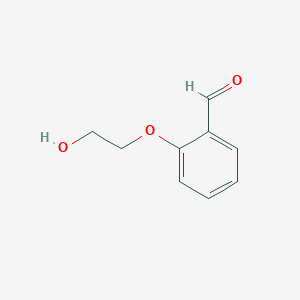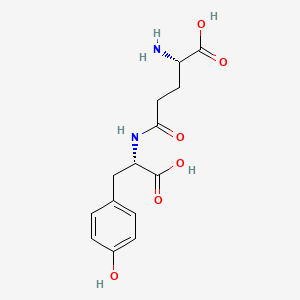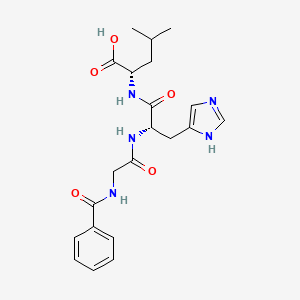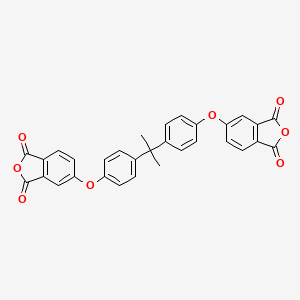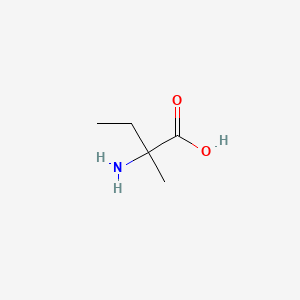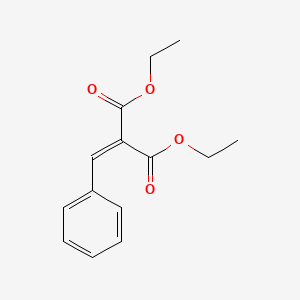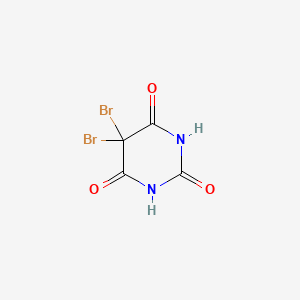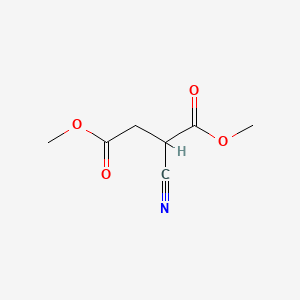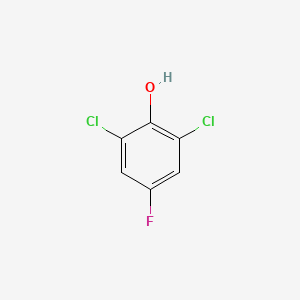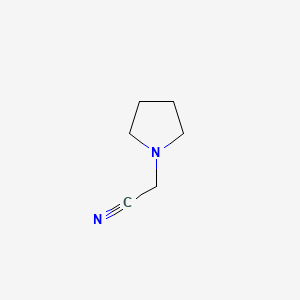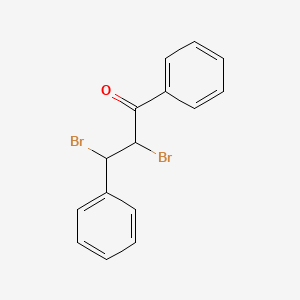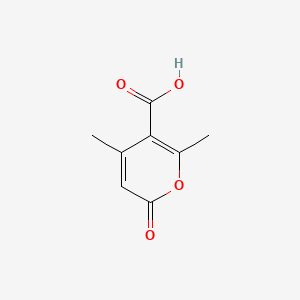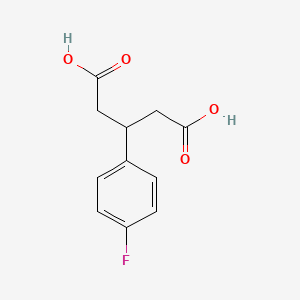
3-(4-Fluorophenyl)pentanedioic acid
概要
説明
The compound 3-(4-Fluorophenyl)pentanedioic acid is a fluorinated derivative of pentanedioic acid, which is a structural motif found in various chemical entities with potential biological activities. While the provided papers do not directly discuss 3-(4-Fluorophenyl)pentanedioic acid, they do provide insights into the properties and synthesis of structurally related compounds. For instance, the synthesis and structural analysis of 3-(4-fluorophenylhydrazone)pentane-2,4-dione and 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione suggest that the introduction of a fluorophenyl group into pentanedioic acid derivatives can lead to compounds with interesting chemical and physical properties.
Synthesis Analysis
The synthesis of fluorinated pentanedioic acid derivatives is of interest due to their potential biological activities. For example, the synthesis of radiofluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid was explored for their ability to bind to prostate-specific membrane antigen (PSMA) in prostate cancer imaging . Although the synthesis of 3-(4-Fluorophenyl)pentanedioic acid is not explicitly described, the methodologies used in the synthesis of related compounds, such as radical fluorination , could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(4-Fluorophenyl)pentanedioic acid has been studied using various techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione, revealing that the phenyl and pyridine rings are almost perpendicular . Similarly, the structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate was characterized, showing significant dihedral angles between the benzene ring and pyrazolopyrimidine . These studies provide a foundation for understanding the molecular geometry of 3-(4-Fluorophenyl)pentanedioic acid.
Chemical Reactions Analysis
The chemical reactivity of fluorinated pentanedioic acid derivatives can be inferred from studies on similar compounds. The hydrazone derivative of pentanedioic acid was found to have high reactivity, stabilized in the hydrazone form . This suggests that the introduction of a fluorophenyl group could influence the reactivity of pentanedioic acid derivatives, potentially leading to unique chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Fluorophenyl)pentanedioic acid can be speculated based on related compounds. The presence of fluorine atoms is known to affect the acidity, binding affinity, and overall stability of the molecule. For instance, the fluorinated derivative of 2-(phosphonomethyl)pentanedioic acid showed good binding affinity to PSMA, indicating that the fluorine substituent is well-tolerated in the pentanedioic acid moiety . The thermodynamic functions of the proton dissociation constant of a colorant derived from a related compound were determined to be unspontaneous, endothermic, and entropically unfavorable . These findings could be relevant to the properties of 3-(4-Fluorophenyl)pentanedioic acid, suggesting that it may exhibit similar characteristics.
Safety And Hazards
The safety information for 3-(4-Fluorophenyl)pentanedioic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .
特性
IUPAC Name |
3-(4-fluorophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZQTFKXGQNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188044 | |
| Record name | 3-(4-Fluorophenyl)glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pentanedioic acid | |
CAS RN |
3449-63-6 | |
| Record name | 3-(4-Fluorophenyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)glutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3449-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Fluorophenyl)glutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)glutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

